molecular formula C8H9NO3 B1587758 4-Methoxysalicylamide CAS No. 6745-77-3

4-Methoxysalicylamide

Cat. No.: B1587758
CAS No.: 6745-77-3
M. Wt: 167.16 g/mol
InChI Key: BCYRZPCPWKCINY-UHFFFAOYSA-N
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Description

4-Methoxysalicylamide, also known as 2-hydroxy-4-methoxybenzamide, is a bioactive natural product . It is used for research and development purposes and is also identified as an active pharmaceutical ingredient .


Synthesis Analysis

4-Methoxysalicylaldehyde, a naturally occurring product, can be synthesized via selective mono-methylation of 2,4-dihydroxybenzaldehyde in toluene in the presence of NaHCO3 . This compound has a range of industrial applications in the preparation of organic compounds, drugs, and therapeutic agents .


Molecular Structure Analysis

The molecular formula of this compound is C8H9NO3 . The average mass is 152.147 Da and the monoisotopic mass is 152.047348 Da .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 156.0 to 160.0 °C . It is soluble in methanol .

Scientific Research Applications

Neuroleptic Agents

4-Methoxysalicylamides have been studied for their potential as neuroleptic agents. Substituted 6-methoxysalicylamides, particularly those with lipophilic aromatic substituents, have shown potency in blocking dopamine receptors and inhibiting certain symptoms in rats. These compounds have structural requirements for their activity, including the formation of a coplanar six-membered pseudoring involving the amide moiety and the methoxy group (de Paulis et al., 1985).

Synthesis and Industrial Applications

4-Methoxysalicylaldehyde, a derivative of 4-Methoxysalicylamide, is used in the synthesis of various organic compounds, drugs, and therapeutic agents. This compound can be efficiently synthesized via selective monomethylation of 2,4-dihydroxybenzaldehyde (Jin et al., 2012).

Enhancing Drug Absorption

Sodium 5-methoxysalicylate, a related compound, has been shown to facilitate the absorption of insulin from the gastrointestinal tract in rats. This suggests its potential use in improving the bioavailability of certain drugs (Nishihata et al., 1981).

Antimicrobial Properties

4-Methoxysalicylaldehyde has demonstrated antimicrobial activities against various foodborne bacteria. It, along with its derivatives, represents a natural antimicrobial alternative (Jeong et al., 2018).

Skin Retention for Topical Preparations

A study on lamellar liquid crystal (LLC) cream formulations containing potassium 4-methoxysalicylate showed enhanced skin retention of the compound. This indicates the potential of LLC carriers in topical preparations for effective skin-whitening (Li et al., 2015).

Safety and Hazards

4-Methoxysalicylamide may cause skin irritation (H315) and serious eye irritation (H319) . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Methoxysalicylamide plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial properties, making it effective against a range of foodborne bacteria such as Listeria monocytogenes, Salmonella typhimurium, and Staphylococcus aureus . The antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes involved in bacterial metabolism.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes related to stress responses and metabolic pathways. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. For instance, its antimicrobial activity is partly due to the inhibition of bacterial enzymes essential for cell wall synthesis . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard storage conditions, but its activity can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antimicrobial activity and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antimicrobial activity and modulation of metabolic enzymes. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as oxidoreductases and transferases, which play crucial roles in its metabolism. The compound can also affect the levels of various metabolites, leading to changes in metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm but can also be found in other organelles such as the mitochondria and nucleus. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity of this compound can vary depending on its subcellular localization, affecting its interactions with biomolecules and overall efficacy .

Properties

IUPAC Name

2-hydroxy-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYRZPCPWKCINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406680
Record name 4-Methoxysalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6745-77-3
Record name 4-Methoxysalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-methoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 4-Methoxysalicylamide derivatives interact with tyrosinase and what are the downstream effects of this interaction?

A1: The research suggests that this compound derivatives, particularly compound 4d, exhibit tyrosinase inhibitory activity by potentially interacting with the copper-histidine complex within the enzyme's active site []. This interaction is thought to hinder the enzyme's catalytic activity, thereby reducing the production of melanin. While the exact mechanism is not fully elucidated in the study, the observed mixed-type inhibition suggests that this compound derivatives might interfere with both substrate binding and the catalytic process itself. This inhibition of melanin production makes these compounds potentially valuable for cosmetic applications aiming to reduce hyperpigmentation.

Q2: What is the structural basis for the observed tyrosinase inhibitory activity of this compound derivative 4d?

A2: While the study doesn't explicitly provide the molecular formula, weight, or spectroscopic data for compound 4d, it highlights the importance of its structure for tyrosinase inhibition. Molecular modeling studies suggest that 4d can interact with the copper-histidine complex in the tyrosinase active site []. This interaction likely arises from the specific arrangement of atoms and functional groups within the 4d molecule. Further research, including X-ray crystallography or more detailed spectroscopic analyses, would be needed to fully characterize the structural features of 4d responsible for its potent tyrosinase inhibitory activity.

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